Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)-
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Overview
Description
Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- is an organic compound with the molecular formula C12H20O It is characterized by a cyclopentene ring substituted with diethyl and methyl groups, and an ethanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diethyl-2-methylcyclopent-1-en-1-yl with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: H2 gas with Pd/C catalyst at room temperature.
Substitution: Br2 in carbon tetrachloride (CCl4) under UV light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
- Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
- Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
- Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Comparison: Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- is unique due to its specific substitution pattern on the cyclopentene ring. This structural difference can influence its reactivity, physical properties, and biological activity compared to similar compounds. For instance, the presence of diethyl groups may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy in biological systems.
Properties
CAS No. |
62338-24-3 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(4,5-diethyl-2-methylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-5-10-7-8(3)12(9(4)13)11(10)6-2/h10-11H,5-7H2,1-4H3 |
InChI Key |
DBGUPVIBNLDIII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C(C1CC)C(=O)C)C |
Origin of Product |
United States |
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